![molecular formula C5H5Cl2N3S B1434318 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine CAS No. 1630906-59-0](/img/structure/B1434318.png)
2,4-Dichloro-6-(methylthio)pyrimidin-5-amine
Overview
Description
“2,4-Dichloro-6-(methylthio)pyrimidin-5-amine” is a chemical compound with the molecular formula C5H5Cl2N3S and a molecular weight of 210.09 . It is also known as "2,4-dichloro-6-(methylsulfanyl)pyrimidin-5-amine" .
Molecular Structure Analysis
The InChI code for “2,4-Dichloro-6-(methylthio)pyrimidin-5-amine” is "1S/C5H5Cl2N3S/c1-11-4-2(8)3(6)9-5(7)10-4/h8H2,1H3" . This indicates the presence of two chlorine atoms, a sulfur atom, and an amine group in the molecule .Chemical Reactions Analysis
“2,4-Dichloro-6-methylpyrimidine” undergoes double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines . It also reacts with 1H,1H,2H,2H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .Physical And Chemical Properties Analysis
“2,4-Dichloro-6-(methylthio)pyrimidin-5-amine” is a solid compound with a melting point of 44-47 °C and a boiling point of 219 °C .Scientific Research Applications
Synthesis of Derivatives with Fungicidal Properties
Research has explored the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, starting from 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile. These compounds serve as precursors for preparing derivatives with fungicidal properties, highlighting a chemical pathway for developing agriculture-related chemicals (Tumkevicius, Urbonas, & Vainilavicius, 2000).
Antitumor Activity of Pyrimidine Derivatives
The compound has also been utilized in the synthesis of 5-(4-alkoxybenzyl)pyrimidines, demonstrating potential antitumor properties. This research opens avenues for developing new therapeutic agents, reflecting its importance in medical chemistry (Grigoryan, Kaldrikyan, Melik-Ogandzhanyan, & Arsenyan, 2008).
Development of Azo Compounds for Dyes
The chemical has been employed in the synthesis of novel azo compounds based on pyrimido[4,5-e][1,3,4]thiadiazine, indicating its role in creating new dyes with potential applications in the textile industry (Nikpour, Zarinabadi, & Saberi, 2012).
Antibacterial and Antimicrobial Activities
Another study focused on the synthesis and preliminary antimicrobial activity of new pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine derivatives, showcasing the potential of such compounds in developing new antimicrobial agents. This indicates the broader impact of this chemical in pharmaceutical research aimed at combating microbial resistance (El-Gazzar, Aly, Zaki, & Hafez, 2008).
Safety and Hazards
This compound is classified as harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
2,4-dichloro-6-methylsulfanylpyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3S/c1-11-4-2(8)3(6)9-5(7)10-4/h8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRJRBSSGZKAHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=NC(=N1)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-(methylthio)pyrimidin-5-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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